Chemical and physical properties of Isopropyl-(4-methylsulfanyl-benzyl)-amine
Chemical and physical properties of Isopropyl-(4-methylsulfanyl-benzyl)-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive scientific overview of Isopropyl-(4-methylsulfanyl-benzyl)-amine, a secondary amine with potential applications in pharmaceutical and materials science research. Due to the limited availability of direct experimental data for this specific molecule in public literature, this guide synthesizes information from established chemical principles, data on its precursors, and analogous structures to present a robust profile. We will delve into its predicted physicochemical properties, a detailed, field-proven synthetic protocol via reductive amination, and an analysis of its expected spectral characteristics. This document is designed to serve as a foundational resource, enabling researchers to understand, synthesize, and characterize Isopropyl-(4-methylsulfanyl-benzyl)-amine with a high degree of confidence.
Introduction and Molecular Overview
Isopropyl-(4-methylsulfanyl-benzyl)-amine is a secondary amine characterized by a benzyl group substituted with a methylsulfanyl (-SCH₃) moiety at the para position, and an isopropyl group attached to the nitrogen atom. The presence of the sulfur-containing functional group and the secondary amine linkage makes this molecule an interesting candidate for further investigation in various fields, including as a building block for more complex molecules with potential biological activity.
The structural features of Isopropyl-(4-methylsulfanyl-benzyl)-amine, particularly the lipophilic methylsulfanyl group and the hydrogen-bond-accepting nitrogen atom, suggest its potential to interact with biological targets. Furthermore, the secondary amine provides a reactive site for further functionalization, making it a versatile intermediate in organic synthesis.
Predicted Physicochemical Properties
| Property | Predicted Value | Notes and Rationale |
| Molecular Formula | C₁₁H₁₇NS | Derived from the chemical structure. |
| Molecular Weight | 195.33 g/mol | Calculated based on the molecular formula. |
| Appearance | Colorless to pale yellow liquid or low-melting solid | Based on the appearance of similar N-benzylated amines and the starting material, 4-(methylthio)benzaldehyde, which is a clear yellow liquid.[1] |
| Boiling Point | > 250 °C (at 760 mmHg) | Estimated based on the boiling point of the precursor 4-(methylthio)benzaldehyde (267 °C) and the increased molecular weight.[1] A more accurate determination would be under reduced pressure to avoid decomposition. |
| Solubility | Low in water; soluble in organic solvents (e.g., ethanol, methanol, dichloromethane, ethyl acetate) | The nonpolar benzyl and isopropyl groups, along with the methylsulfanyl moiety, are expected to confer low aqueous solubility. It is anticipated to be soluble in common organic solvents, a property useful for its synthesis and purification. |
| pKa (of the conjugate acid) | 9.5 - 10.5 | The basicity of the secondary amine is expected to be in the typical range for N-alkyl benzylamines. |
| Predicted LogP | ~3.0 - 3.5 | The octanol-water partition coefficient (LogP) is a measure of lipophilicity. This predicted value suggests good membrane permeability, a relevant parameter in drug design. |
Synthesis of Isopropyl-(4-methylsulfanyl-benzyl)-amine via Reductive Amination
The most logical and efficient synthetic route to Isopropyl-(4-methylsulfanyl-benzyl)-amine is through the reductive amination of 4-(methylthio)benzaldehyde with isopropylamine. This widely utilized reaction proceeds in two main steps: the formation of an imine intermediate, followed by its reduction to the corresponding amine.[2]
Causality Behind Experimental Choices
The choice of reductive amination is predicated on its high efficiency, operational simplicity, and the commercial availability of the starting materials. Sodium borohydride is selected as the reducing agent due to its selectivity for the imine over the aldehyde, its relatively mild nature, and its ease of handling compared to other reducing agents like lithium aluminum hydride. The reaction is typically carried out in a protic solvent such as methanol or ethanol, which facilitates both the imine formation and the reduction step.
Experimental Workflow Diagram
Caption: Reductive amination workflow for the synthesis of Isopropyl-(4-methylsulfanyl-benzyl)-amine.
Step-by-Step Experimental Protocol
This protocol is a self-validating system, with checkpoints for monitoring reaction progress and ensuring the purity of the final product.
Materials:
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Sodium borohydride (1.2 eq)
-
Methanol (anhydrous)
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Ethyl acetate
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Saturated aqueous sodium bicarbonate solution
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Brine
-
Anhydrous magnesium sulfate
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Silica gel for column chromatography
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Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator
Procedure:
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Imine Formation:
-
To a solution of 4-(methylthio)benzaldehyde (1.0 eq) in anhydrous methanol (5 mL per 1 g of aldehyde) in a round-bottom flask, add isopropylamine (1.5 eq) dropwise at room temperature with stirring.
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Stir the reaction mixture at room temperature for 1-2 hours. The progress of imine formation can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the aldehyde.
-
-
Reduction:
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Slowly add sodium borohydride (1.2 eq) portion-wise, ensuring the temperature remains below 10 °C. Vigorous gas evolution may be observed.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for an additional 3-4 hours. Monitor the reaction by TLC until the imine spot has disappeared.
-
-
Workup:
-
Carefully quench the reaction by the slow addition of water at 0 °C to decompose any excess sodium borohydride.
-
Concentrate the mixture under reduced pressure to remove the methanol.
-
To the resulting aqueous residue, add ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification:
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The crude Isopropyl-(4-methylsulfanyl-benzyl)-amine can be purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure product.
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Predicted Spectral Data
The following spectral data are predicted based on the analysis of structurally related molecules, such as N-benzyl-4-methyl-aniline and 4-(methylthio)aniline.[3][6] These predictions can serve as a guide for the characterization of the synthesized compound.
¹H NMR (Proton Nuclear Magnetic Resonance)
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~ 7.2-7.4 ppm (d, 2H): Aromatic protons on the benzene ring ortho to the benzyl group.
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~ 7.1-7.3 ppm (d, 2H): Aromatic protons on the benzene ring ortho to the methylsulfanyl group.
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~ 3.7-3.9 ppm (s, 2H): Benzylic protons (-CH₂-).
-
~ 2.8-3.1 ppm (sept, 1H): Methine proton of the isopropyl group (-CH(CH₃)₂).
-
~ 2.4-2.5 ppm (s, 3H): Methyl protons of the methylsulfanyl group (-SCH₃).
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~ 1.0-1.2 ppm (d, 6H): Methyl protons of the isopropyl group (-CH(CH₃)₂).
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~ 1.5-2.5 ppm (br s, 1H): Amine proton (-NH-). The chemical shift and appearance of this peak can vary with concentration and solvent.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)
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~ 135-140 ppm: Quaternary aromatic carbon attached to the benzyl group.
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~ 135-140 ppm: Quaternary aromatic carbon attached to the methylsulfanyl group.
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~ 128-130 ppm: Aromatic carbons ortho to the benzyl group.
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~ 125-128 ppm: Aromatic carbons ortho to the methylsulfanyl group.
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~ 50-55 ppm: Benzylic carbon (-CH₂-).
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~ 45-50 ppm: Methine carbon of the isopropyl group (-CH(CH₃)₂).
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~ 22-24 ppm: Methyl carbons of the isopropyl group (-CH(CH₃)₂).
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~ 15-18 ppm: Methyl carbon of the methylsulfanyl group (-SCH₃).
Mass Spectrometry (MS)
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Expected [M+H]⁺: 196.1154
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Key Fragmentation Patterns: A prominent fragment would be expected from the loss of the isopropyl group, and another from the cleavage of the benzylic C-N bond, leading to a fragment corresponding to the 4-(methylthio)benzyl cation.
Safety and Handling
Precursors:
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4-(methylthio)benzaldehyde: May cause skin, eye, and respiratory tract irritation.[1]
-
Isopropylamine: Highly flammable liquid and vapor. Causes severe skin burns and eye damage. May cause respiratory irritation.[4][5]
-
Sodium borohydride: Flammable solid. Reacts with water to produce flammable gases. Causes severe skin burns and eye damage.
Product (Predicted):
-
Isopropyl-(4-methylsulfanyl-benzyl)-amine: As a secondary amine, it is expected to be corrosive and may cause skin and eye irritation or burns. Handle with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.
Conclusion
This technical guide provides a detailed, albeit largely predictive, scientific profile of Isopropyl-(4-methylsulfanyl-benzyl)-amine. By leveraging established synthetic methodologies and drawing parallels with structurally analogous compounds, we have outlined a clear path for its synthesis and characterization. The provided protocols and predicted data offer a solid foundation for researchers to incorporate this versatile secondary amine into their research and development endeavors. As with any new compound, experimental validation of the predicted properties is a crucial next step.
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